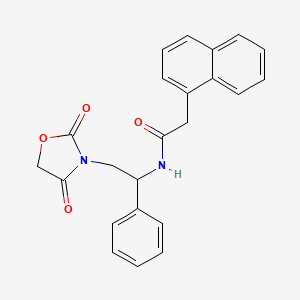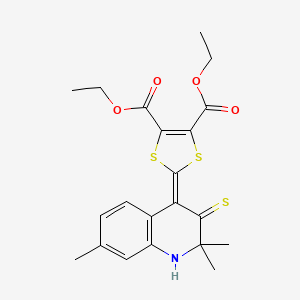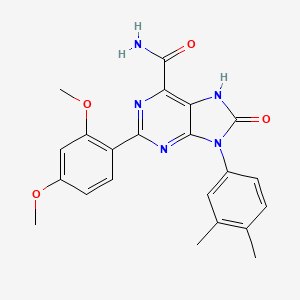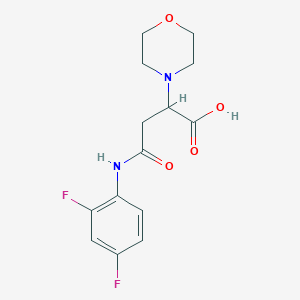![molecular formula C14H11Cl2NO2 B2983572 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 199788-16-4](/img/structure/B2983572.png)
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . The molecular formula of this compound is C14H11Cl2NO2 and it has a molecular weight of 296.15 .
Molecular Structure Analysis
The molecular structure of this compound has been investigated through density functional method (DFT) using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H11Cl2NO2 and a molecular weight of 296.15 . More detailed physical and chemical properties are not available from the web search results.Scientific Research Applications
Theoretical and Experimental Investigations
A study conducted by Demircioğlu, Albayrak, and Büyükgüngör (2014) on a closely related compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, focused on its enol-keto tautomerism, spectroscopic properties, and electronic structure through both experimental methods and density functional theory (DFT) calculations. The research revealed significant insights into the molecule's intramolecular hydrogen bonding, electronic transitions, and nonlinear optical (NLO) properties, suggesting its potential for NLO applications due to its high hyperpolarizability (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Synthesis and Spectroscopic Analysis
Yıldırım, Yıldırım, and Kaştaş (2016) reported the synthesis and characterization of (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol, emphasizing its tautomeric stability and potential as a novel Schiff's base. The study included X-ray diffraction, FT-IR, UV–Vis spectroscopy, and DFT calculations, highlighting the compound's promising NLO properties and its application as a NLO material (Yıldırım, Yıldırım, & Kaştaş, 2016).
Antibacterial and Antioxidant Activities
Oloyede-Akinsulere, Babajide, and Salihu (2018) synthesized and characterized several substituted salicylaldimines, including compounds related to 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol. The study assessed their antibacterial and antioxidant activities, finding that methoxy-substituted compounds displayed the highest activity levels. This suggests the potential therapeutic applications of these compounds, particularly in combating bacterial infections and oxidative stress (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Computational and Molecular Modeling Studies
Tatlidil et al. (2022) explored the therapeutic potential of imines, including the synthesis and characterization of novel compounds with structures similar to 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol. Their research included single crystal X-ray diffraction, computational modeling, and ADMET evaluation, demonstrating that these imines possess promising pharmacophores for medicinal chemistry applications due to their favorable drug-like properties (Tatlidil et al., 2022).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIHMPMDJNAWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)

![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)
![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)

![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)


